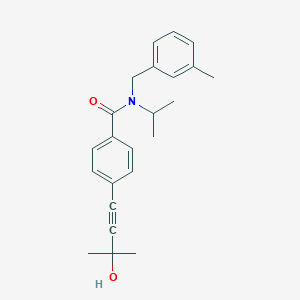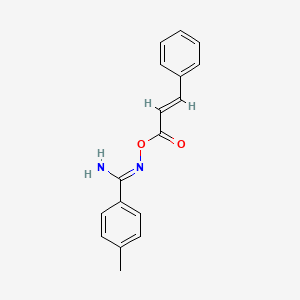
4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-isopropyl-N-(3-methylbenzyl)benzamide
Übersicht
Beschreibung
4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-isopropyl-N-(3-methylbenzyl)benzamide, also known as compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Wirkmechanismus
The exact mechanism of action of 4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-isopropyl-N-(3-methylbenzyl)benzamide X is not fully understood. However, it has been suggested that it inhibits the activity of certain enzymes involved in cell proliferation and differentiation, leading to the inhibition of cancer cell growth. It has also been suggested that it acts as an antioxidant and protects cells from oxidative stress, which is associated with neurodegenerative diseases.
Biochemical and Physiological Effects:
Compound X has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation and differentiation, leading to the inhibition of cancer cell growth. It has also been shown to act as an antioxidant and protect cells from oxidative stress. Physiologically, it has been shown to induce apoptosis (cell death) in cancer cells and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-isopropyl-N-(3-methylbenzyl)benzamide X in lab experiments is its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another advantage is its antifungal properties, which can be useful in agriculture. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-isopropyl-N-(3-methylbenzyl)benzamide X. One direction is to further investigate its mechanism of action to better understand how it inhibits cancer cell growth and protects against neurodegenerative diseases. Another direction is to optimize its use as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, research can be done to explore its potential as a fungicide in agriculture and as a building block for the synthesis of novel materials with unique properties.
Wissenschaftliche Forschungsanwendungen
Compound X has been found to have potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and prostate cancer. It also has potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, 4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-isopropyl-N-(3-methylbenzyl)benzamide X has been shown to have antifungal properties and can be used as a fungicide to protect crops from fungal infections. In material science, it has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
4-(3-hydroxy-3-methylbut-1-ynyl)-N-[(3-methylphenyl)methyl]-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2/c1-17(2)24(16-20-8-6-7-18(3)15-20)22(25)21-11-9-19(10-12-21)13-14-23(4,5)26/h6-12,15,17,26H,16H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDHXQUAONDXHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C(C)C)C(=O)C2=CC=C(C=C2)C#CC(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B3916714.png)
![N-(2-methoxyethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide](/img/structure/B3916723.png)
![(3-cyclohexen-1-ylmethyl)({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B3916729.png)
![2-benzyl-5-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B3916737.png)
![2-[allyl(pyridin-2-ylmethyl)amino]-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B3916740.png)
![1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B3916745.png)

![ethyl 3-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B3916759.png)
![1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethyl)-4-methylpiperidine oxalate](/img/structure/B3916762.png)

![ethyl 3-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate](/img/structure/B3916775.png)
![N-{3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}valine](/img/structure/B3916786.png)
![2-(1,3-benzothiazol-2-yl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B3916790.png)
![N-{3-(4-fluorophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}alanine](/img/structure/B3916799.png)